molecular formula C6H4Br2O2S B2452677 2,5-Dibromo-4-methylthiophene-3-carboxylic acid CAS No. 854630-37-8

2,5-Dibromo-4-methylthiophene-3-carboxylic acid

Cat. No.: B2452677
CAS No.: 854630-37-8
M. Wt: 299.96
InChI Key: AWAZKJONRRUEAP-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylthiophene-3-carboxylic acid (CAS No: 854630-37-8) is a high-value, multi-functionalized heteroaromatic building block engineered for advanced organic synthesis and materials science research . Its molecular architecture, featuring a thiophene core substituted with two bromine atoms and a carboxylic acid group, provides two distinct and complementary reactive sites for constructing complex molecules . This compound is particularly valuable in the design and synthesis of Covalent Organic Frameworks (COFs), where its rigid structure and defined functional groups enable the creation of highly ordered, porous crystalline materials with potential applications in gas storage, separation, and catalysis . Furthermore, its reactive handles make it a crucial intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for developing conjugated polymers and small molecules for organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . The structural motif of halogenated thiophenes is also well-established in agrochemical research. Similar compounds have been utilized as key intermediates in the synthesis of advanced insecticides, demonstrating the relevance of this chemical scaffold in developing crop protection agents with targeted activity and favorable toxicological profiles . With a molecular formula of C₆H₄Br₂O₂S and a molecular weight of 299.97 g/mol, it is supplied with a guaranteed purity of ≥98% . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2,5-dibromo-4-methylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2S/c1-2-3(6(9)10)5(8)11-4(2)7/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAZKJONRRUEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854630-37-8
Record name 2,5-dibromo-4-methylthiophene-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methylthiophene-3-carboxylic acid typically involves the bromination of 4-methylthiophene-3-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylthiophene-3-carboxylic acid involves its interaction with molecular targets and pathways specific to its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-4-methylthiophene-3-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which allows for diverse chemical modifications and applications. The methyl group at the 4-position also adds to its distinct chemical properties and reactivity .

Biological Activity

2,5-Dibromo-4-methylthiophene-3-carboxylic acid (CAS No. 854630-37-8) is a thiophene derivative that has gained attention for its potential biological activities. This compound features a unique structure that includes two bromine atoms and a carboxylic acid group, which may contribute to its diverse biological properties. Research has indicated that it may possess antimicrobial and anticancer activities, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure:

  • Molecular Formula: C₇H₆Br₂O₂S
  • Molecular Weight: 284.00 g/mol

Synthesis:
The synthesis of this compound typically involves bromination of 4-methylthiophene-3-carboxylic acid using N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (THF) under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting critical enzymatic pathways.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The anticancer mechanism is believed to be related to the compound's ability to interfere with cellular signaling pathways and promote oxidative stress within cancer cells, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines

The biological activity of this compound is attributed to its structural features, particularly the bromine substituents and the carboxylic acid group. These functional groups can interact with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It may bind to cellular receptors, modulating their activity and influencing cellular responses.

Case Studies

  • Antimicrobial Efficacy Study: A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated a notable reduction in bacterial growth at specific concentrations, supporting its potential as a new antimicrobial agent.
  • Cancer Cell Line Study: In a study investigating the anticancer properties of thiophene derivatives, this compound was shown to significantly reduce viability in human cancer cell lines through apoptosis induction mechanisms .

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